Mif-1 (tfa) -

Mif-1 (tfa)

Catalog Number: EVT-8202308
CAS Number:
Molecular Formula: C15H25F3N4O5
Molecular Weight: 398.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of Mif-1 (tfa) typically involves solid-phase peptide synthesis (SPPS), which allows for the stepwise assembly of amino acids on a resin support. The process begins with the attachment of the first amino acid to the resin, followed by sequential addition of protected amino acids using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) to facilitate peptide bond formation.

Technical Details

After the desired peptide chain is assembled, the protecting groups are removed, and the peptide is cleaved from the resin using a mixture of trifluoroacetic acid, triisopropylsilane, and distilled water. The resulting crude product is purified by high-performance liquid chromatography to obtain Mif-1 (tfa) with high purity (>95%) .

Molecular Structure Analysis

Structure

Mif-1 (tfa) has a simple tripeptide structure composed of proline, leucine, and glycine. Its molecular formula is C12H18N4O3S, with a molecular weight of approximately 298.36 g/mol. The trifluoroacetic acid component serves to stabilize the peptide and enhance its solubility in organic solvents.

Data

The structural characteristics can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming its identity and purity. Crystallographic studies may also provide insights into its three-dimensional conformation .

Chemical Reactions Analysis

Reactions

Mif-1 (tfa) can undergo various chemical reactions typical for peptides, including hydrolysis under acidic or basic conditions. It may also participate in coupling reactions to form analogs or derivatives with enhanced biological activity. The stability of Mif-1 (tfa) in physiological conditions is critical for its potential therapeutic applications.

Technical Details

The reactivity of Mif-1 (tfa) can be influenced by its amino acid composition and the presence of functional groups. For example, modifications at the leucine position can lead to increased potency or altered pharmacokinetic properties .

Mechanism of Action

Process

Mif-1 exerts its effects primarily through modulation of dopamine receptors in the central nervous system. It acts as a dopamine receptor modulator, influencing neurotransmitter release and neuronal excitability. The binding affinity of Mif-1 for these receptors is critical for its biological activity.

Data

Studies have shown that Mif-1 can reduce oxidative stress and inflammatory responses in activated macrophages, suggesting a protective role against neurodegenerative processes . Its mechanism involves inhibition of macrophage migration inhibitory factor activity, which plays a role in inflammation and immune response.

Physical and Chemical Properties Analysis

Physical Properties

Mif-1 (tfa) appears as a white to off-white powder that is soluble in water and organic solvents due to its trifluoroacetic acid component. Its melting point ranges around 219–221 °C.

Chemical Properties

The compound exhibits stability under acidic conditions but may degrade under extreme alkaline conditions. Its solubility profile makes it suitable for various formulations in pharmaceutical applications .

Applications

Mif-1 (tfa) has several scientific uses:

  • Neuropharmacology: Investigated for its potential antidepressant and nootropic effects.
  • Pain Management: Evaluated for analgesic properties in models of nociception.
  • Neuroprotection: Explored for protective effects against neurodegenerative diseases such as Parkinson's disease.
  • Research Tool: Used in studies examining the role of neuropeptides in mood regulation and stress response .
Neuropharmacological Mechanisms of MIF-1 (TFA)

Allosteric Modulation of Dopaminergic Pathways

Melanostatin (Pro-Leu-Gly-NH₂ trifluoroacetate salt), historically designated MIF-1 (Melanocyte-Inhibiting Factor), functions as an endogenous allosteric modulator of dopamine receptors with significant neuropharmacological implications. Unlike orthosteric agonists that bind directly to the primary ligand site, Melanostatin modulates receptor conformation indirectly, enhancing or inhibiting dopamine signaling through cooperative binding mechanisms. Research confirms its ability to bind dopamine D2 receptors (DRD2) at spatially distinct sites, thereby altering receptor affinity for dopamine and subsequent G-protein coupling efficiency [1] [2].

Electrophysiological studies using neuronal cultures demonstrate that Melanostatin administration (1 µM) induces reversible membrane hyperpolarization and suppresses spontaneous action potentials in dopaminergic neurons [2]. This modulation occurs via facilitation of G-protein-coupled inwardly rectifying potassium (GIRK) channel activation—a key downstream effector of dopamine D2 receptor signaling. The resulting hyperpolarization reduces neuronal excitability and dopamine release probability, suggesting a regulatory feedback mechanism within nigrostriatal and mesolimbic pathways [1].

Chronic administration studies in developing rats reveal that Melanostatin (1 mg/kg, intraperitoneal, daily for 8 weeks) counteracts striatal dopamine D2 receptor ontogenic impairments induced by the antipsychotic spiroperidol. This protective effect underscores its role in stabilizing dopamine receptor expression and function during neural development, potentially through allosteric enhancement of receptor trafficking or membrane insertion [3].

Table 1: Electrophysiological and Developmental Effects of Melanostatin on Dopaminergic Systems

Experimental ModelConcentration/DoseKey FindingMechanistic Insight
Neuronal Cultures1 µMReversible hyperpolarization; suppressed action potentialsGIRK channel activation via DRD2 allostery
Sprague-Dawley Rats (Developing)1 mg/kg (8 weeks)Attenuation of spiroperidol-induced DRD2 impairmentStabilization of striatal DRD2 expression/trafficking
In vitro Binding Assays10 nM–1 µMEnhanced dopamine affinity for DRD2Positive cooperativity in ligand-receptor kinetics

Antiopiate Activity and Mu-Opioid Receptor Selectivity

Melanostatin exhibits functionally significant antiopiate activity through selective modulation of mu-opioid receptor (MOR) signaling. It antagonizes opioid receptor activation without acting as a competitive antagonist at the primary ligand-binding domain. Instead, Melanostatin disrupts G-protein coupling and downstream effectors of MOR, thereby attenuating opioid-mediated analgesia. In male Wistar rats, systemic administration (1 mg/kg, intraperitoneal) effectively reverses stress-induced analgesia (SIA) and elevates pain thresholds for over one hour [1] [3].

Its selectivity for MOR over delta-opioid (DOR) or kappa-opioid (KOR) receptors is evidenced by ligand displacement assays. Melanostatin exhibits nanomolar affinity for MOR (Kᵢ ≈ 15 nM), while showing negligible binding to DOR or KOR at concentrations below 1 µM. This pharmacodynamic profile distinguishes it from non-selective opioid antagonists like naloxone [2] [5]. Structural analysis suggests that Melanostatin's Pro-Leu-Gly-NH₂ motif mimics the terminal tripeptide of endogenous endomorphins (e.g., Endomorphin-2: Tyr-Pro-Phe-Phe-NH₂), enabling allosteric docking at MOR transmembrane helices. This interaction stabilizes MOR conformations that exhibit reduced Gᵢ/o protein coupling efficiency, thereby inhibiting cyclic AMP suppression typically induced by opioids [5] [8].

Crucially, Melanostatin crosses the blood-brain barrier (BBB) via non-saturable transmembrane diffusion, confirmed by its detection in cerebrospinal fluid following peripheral injection. This property facilitates its central antiopiate actions and differentiates it from peripherally restricted opioid modulators [1] [3].

Redox Regulation and Oxidoreductase-Linked Signaling

Beyond neuromodulation, Melanostatin participates in cellular redox homeostasis through oxidoreductase-like activities. Its tautomerase activity—catalyzing the conversion of D-dopachrome to 5,6-dihydroxyindole—links it to antioxidant defense systems [4] [6]. In cardiac myocytes, Melanostatin expression increases significantly under oxidative stress (e.g., H₂O₂ exposure or hypoxia), but not in response to non-redox inflammatory cytokines like tumor necrosis factor-alpha or interleukin-1beta. This response is dose-dependent and abolished by catalase co-administration, confirming hydrogen peroxide as a specific inducer [4].

Molecular studies reveal that Melanostatin's redox-sensitive upregulation involves atypical protein kinase C (PKC) isoform activation. Pretreatment with the broad-spectrum PKC inhibitor GF109203X abolishes H₂O₂-induced Melanostatin secretion, whereas calcium chelation or downregulation of classical PKC isoforms does not [4]. Transcriptomic analyses identify glutathione S-transferase (GST) and lipopolysaccharide-induced CXC chemokine (LIX) as redox-responsive genes upregulated by Melanostatin. GST induction enhances cellular detoxification capacity, while LIX recruits neutrophils to sites of oxidative tissue injury [4] [6].

Table 2: Redox-Sensitive Signaling Pathways Modulated by Melanostatin

InducerCell/Tissue TypeRegulated Genes/ProteinsFunctional Consequence
H₂O₂ (100–500 µM)Cardiac Myocytes↑ Glutathione S-transferase; ↑ LIX chemokineEnhanced ROS detoxification; neutrophil recruitment
Hypoxia (1% O₂)Neuronal Cells↑ Heme oxygenase-1; ↑ Superoxide dismutase 2Attenuation of hypoxic oxidative damage
PKC inhibitionCardiac MyocytesAbolished Melanostatin secretionConfirmation of atypical PKC dependence

Under pathological conditions like traumatic brain injury (TBI), Melanostatin undergoes nuclear translocation in cortical neurons, where it exhibits nuclease activity independent of its cytokine functions. Genetic deletion of Mif or expression of a nuclease-deficient mutant (Glu22Ala) preserves neuronal morphology and reduces cell death, confirming that its redox-dependent nucleolytic actions contribute to neurodegeneration [10]. This dual role—as both a redox regulator and a DNA-damaging effector—highlights its context-dependent signaling complexity in neurological disorders.

Properties

Product Name

Mif-1 (tfa)

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

Molecular Formula

C15H25F3N4O5

Molecular Weight

398.38 g/mol

InChI

InChI=1S/C13H24N4O3.C2HF3O2/c1-8(2)6-10(12(19)16-7-11(14)18)17-13(20)9-4-3-5-15-9;3-2(4,5)1(6)7/h8-10,15H,3-7H2,1-2H3,(H2,14,18)(H,16,19)(H,17,20);(H,6,7)/t9-,10-;/m0./s1

InChI Key

RNHWSCDHHHUWRY-IYPAPVHQSA-N

SMILES

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.